molecular formula C13H17NO B1437405 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol CAS No. 745836-29-7

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Cat. No.: B1437405
CAS No.: 745836-29-7
M. Wt: 203.28 g/mol
InChI Key: GRNDIXAFZQOWOE-JHJVBQTASA-N
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Description

2-Benzyl-2-azabicyclo[221]heptan-7-ol is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in organic synthesis and other applications.

Scientific Research Applications

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves its ability to undergo redox reactions, forming oxoammonium ions that can participate in further chemical transformations. These reactions are facilitated by the compound’s bicyclic structure, which stabilizes the intermediates and products formed during the reactions .

Comparison with Similar Compounds

Properties

CAS No.

745836-29-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13-/m1/s1

InChI Key

GRNDIXAFZQOWOE-JHJVBQTASA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)O

SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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